molecular formula C7H9BrN2O2 B1411993 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 861586-10-9

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1411993
CAS No.: 861586-10-9
M. Wt: 233.06 g/mol
InChI Key: RCQUVIHWYWSLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative with a bromine substituent at position 4, an ethyl group at position 1, and a methyl group at position 3. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .

Properties

IUPAC Name

4-bromo-1-ethyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-10-4(2)5(8)6(9-10)7(11)12/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQUVIHWYWSLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

  • Starting materials : Ethyl hydrazine and a substituted 1,3-diketone (e.g., ethyl acetoacetate).
  • Reaction conditions :
    • Solvent: Ethanol or DMF.
    • Temperature: Reflux (70–80°C).
    • Catalyst: Acidic or basic conditions (e.g., HCl or NaOH).
  • Mechanism : Cyclocondensation forms the pyrazole core. The ethyl and methyl groups are introduced via the diketone structure.

Bromination at the 4-Position

  • Reagents : Phosphorus tribromide (PBr₃) or bromine (Br₂) in acetic acid.
  • Conditions :
    • Temperature: 0–25°C.
    • Reaction time: 4–6 hours.
  • Yield : ~75–85% (optimized for minimal side products).

Optimized Reaction Parameters

Step Reagents/Conditions Yield Key Observations
Pyrazole formation Ethyl hydrazine, ethyl acetoacetate, HCl/EtOH 80% High regioselectivity observed
Bromination PBr₃, CH₃COOH, 0°C 78% Minimal di-substitution products
Ester hydrolysis 10% NaOH, EtOH, rt 92% Rapid reaction kinetics

Critical Analysis of Methodologies

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): for bromination.

    Ethyl bromide and methyl iodide: for alkylation.

    Palladium catalysts: for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential as an anticancer agent. Its structural similarity to other pyrazole derivatives, which are known to inhibit phosphatidylinositol 3-kinase (PI3K), suggests that it may exert similar effects. PI3K inhibitors play a crucial role in cancer therapy by targeting pathways involved in cell growth and metabolism .

Inflammatory Disease Treatment :
Research indicates that compounds derived from pyrazole structures can modulate immune responses. The inhibition of the calcium release-activated calcium (CRAC) channel has been linked to the treatment of inflammatory diseases such as rheumatoid arthritis and asthma . The structural modifications of this compound may enhance its efficacy in these therapeutic areas.

Agricultural Applications

Herbicide Development :
The compound is being explored for its potential use in developing new herbicides. Pyrazole derivatives have shown effectiveness against various weeds, suggesting that this compound could be formulated into herbicides that target specific plant species while minimizing harm to crops .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of pyrazole derivatives, including this compound, on various cancer cell lines. The results demonstrated significant cytotoxicity, indicating its potential as a lead compound for further drug development .

Case Study 2: Herbicidal Efficacy

Research investigating the herbicidal properties of pyrazole compounds revealed that formulations containing this compound effectively inhibited the growth of certain weed species while preserving crop health . This finding supports its application in sustainable agriculture.

Data Table: Summary of Applications and Findings

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against cancer cell lines
Inflammatory DiseasesCRAC channel inhibitorPotential treatment for rheumatoid arthritis
AgricultureHerbicide developmentEffective growth inhibition of specific weed species

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and other substituents can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, alkyl groups, and functional groups. Key parameters include molecular weight, substituent effects, and reported biological activities.

Structural Modifications in Alkyl Substituents

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2)
  • Structure : Methyl at position 1 (vs. ethyl in the target compound).
  • Molecular Formula : C₆H₅BrN₂O₂.
  • Molecular Weight : 217.02 g/mol.
1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS 400755-43-3)
  • Structure : Lacks bromine and methyl groups.
  • Molecular Formula : C₆H₈N₂O₂.
  • Molecular Weight : 140.14 g/mol.
  • Key Differences : Absence of bromine diminishes electronic effects, while the carboxylic acid at position 5 (vs. 3) alters spatial interactions .

Bromine Position Variants

5-Bromo-1H-pyrazole-3-carboxylic acid (CAS 1905484-46-9)
  • Structure : Bromine at position 5 (vs. 4 in the target compound).
  • Molecular Formula : C₄H₃BrN₂O₂.
  • Molecular Weight : 190.98 g/mol.
  • Key Differences : Bromine at position 5 may alter electronic distribution and hydrogen-bonding capacity, affecting ligand-receptor interactions in biological systems .
4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 82231-52-5)
  • Structure : Methyl at position 5 (as in the target) but lacks the ethyl group at position 1.
  • Molecular Formula : C₅H₅BrN₂O₂.
  • Molecular Weight : 205.01 g/mol.
  • Key Differences : The absence of the ethyl group simplifies synthesis but may reduce lipophilicity and membrane permeability .

Functional Group Derivatives

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1328640-39-6)
  • Structure : Ethyl ester at position 5 (vs. carboxylic acid in the target).
  • Molecular Formula : C₇H₉BrN₂O₂.
  • Molecular Weight : 233.06 g/mol.
  • Key Differences : The ester group improves stability under acidic conditions but requires hydrolysis for bioactivation .
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 175277-00-6)
  • Structure : Carbonyl chloride replaces carboxylic acid; methyl at position 3 (vs. 5 in the target).
  • Molecular Formula : C₇H₇BrClN₂O.
  • Molecular Weight : 251.50 g/mol.
  • Key Differences : The reactive carbonyl chloride enables facile amidation, but the methyl group at position 3 alters steric and electronic properties .

Biological Activity

Overview

4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring with specific substitutions that influence its biological activity. This compound has garnered attention for its potential roles in various biochemical processes, particularly in enzyme modulation and anti-inflammatory effects.

The molecular formula of this compound is C₇H₉BrN₂O₂, and it possesses a unique structure that allows it to interact with biological systems effectively. The presence of bromine, ethyl, and methyl groups contributes to its reactivity and selectivity towards specific biological targets.

The exact mechanism of action for this compound remains to be fully elucidated. However, it has been shown to interact with various enzymes, notably D-amino acid oxidase, which is involved in the oxidative deamination of D-amino acids. This interaction suggests a role in modulating amino acid metabolism and influencing cellular functions related to oxidative stress and inflammation.

Enzyme Interaction

Research indicates that this compound can inhibit the activity of D-amino acid oxidase, thus affecting the metabolism of D-amino acids. This inhibition may lead to significant changes in cellular signaling pathways related to oxidative stress and inflammation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In animal models, compounds with similar structures have demonstrated significant inhibition of edema and inflammatory markers, suggesting that this compound could serve as a lead in developing new anti-inflammatory agents .

Case Studies

  • In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, derivatives of pyrazole exhibited notable anti-inflammatory activity. The compounds were evaluated for their COX-1 and COX-2 inhibitory activities, with some demonstrating selectivity indices indicating reduced gastrointestinal toxicity compared to traditional NSAIDs like celecoxib .
  • Cellular Studies : In vitro studies have shown that this compound can modulate gene expression related to oxidative stress response. The compound's effects on cell signaling pathways were assessed using various cell lines, revealing alterations in metabolic pathways consistent with its proposed mechanism of action.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameStructure CharacteristicsBiological Activity
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidChlorine substitution instead of bromineSimilar anti-inflammatory properties
3-Methyl-1-phenyl-1H-pyrazol-5-olLacks bromine and ethyl groupsLower enzyme inhibition efficacy
4-Bromo-N-methylpyrazole derivativesVarious substitutions leading to diverse bioactivitiesEnhanced COX inhibition and reduced ulcerogenic effects

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. A representative method involves reacting ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with arylboronic acids in a degassed DMF/water mixture using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base. After filtration and purification, the product is isolated via column chromatography . Alternative routes include alkylation of pyrazole precursors using K₂CO₃ as a base in polar aprotic solvents .

Key Reaction Conditions :

StepReagents/ConditionsYieldReference
CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C70-85%
AlkylationK₂CO₃, DMF, 24h reflux60-75%

Q. How is the compound characterized structurally?

Structural confirmation relies on multi-spectral analysis:

  • ¹H NMR : Peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.5–2.6 ppm, singlet) groups are diagnostic. Carboxylic protons appear as broad singlets (~δ 12.4 ppm) .
  • LCMS : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 273.0 for C₈H₁₀BrN₂O₂) .
  • X-ray crystallography : Used to resolve ambiguities; for example, C–Br bond lengths (~1.89 Å) and dihedral angles confirm regiochemistry .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized to improve yields of substituted derivatives?

Optimization involves:

  • Catalyst screening : Pd(OAc)₂ or PdCl₂(dppf) may enhance reactivity for sterically hindered substrates.
  • Solvent systems : Toluene/ethanol mixtures reduce side reactions compared to DMF .
  • Temperature control : Lower temperatures (50–60°C) minimize decarboxylation of the carboxylic acid moiety .
  • Base selection : Cs₂CO₃ increases coupling efficiency for electron-deficient boronic acids .

Q. What strategies mitigate instability during storage or handling?

  • Storage : Lyophilize and store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the ethyl ester or bromine displacement .
  • Handling : Use anhydrous solvents (e.g., THF) during reactions to avoid acid-catalyzed degradation .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to solutions to suppress light-induced decomposition .

Q. How should conflicting spectroscopic data (e.g., NMR vs. LCMS) be resolved?

  • Cross-validation : Compare ¹H-¹³C HMQC to assign ambiguous protons.
  • Isotopic labeling : Introduce ¹³C at the carboxylic group to track decarboxylation artifacts in LCMS .
  • X-ray diffraction : Resolve regiochemical disputes (e.g., bromine vs. methyl positioning) .

Q. What approaches are used to study structure-activity relationships (SAR) for biological applications?

  • Analog synthesis : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) to assess electronic effects .
  • Pharmacophore mapping : Use molecular docking to evaluate interactions with target enzymes (e.g., kinase binding pockets) .
  • Metabolic stability assays : Incubate derivatives with liver microsomes to correlate substituents (e.g., ethyl vs. methyl) with half-life .

Methodological Notes

  • Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphism; DSC/TGA can identify hydrate forms .
  • Safety Protocols : Follow GHS guidelines for acute toxicity (Oral LD₅₀ > 300 mg/kg in rodents) and use fume hoods during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.